molecular formula C13H14O3 B8626705 Propan-2-yl 4-oxo-4-phenylbut-2-enoate CAS No. 89781-41-9

Propan-2-yl 4-oxo-4-phenylbut-2-enoate

Cat. No. B8626705
CAS RN: 89781-41-9
M. Wt: 218.25 g/mol
InChI Key: RWNXINRAGFOTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 4-oxo-4-phenylbut-2-enoate is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propan-2-yl 4-oxo-4-phenylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-yl 4-oxo-4-phenylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89781-41-9

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

propan-2-yl 4-oxo-4-phenylbut-2-enoate

InChI

InChI=1S/C13H14O3/c1-10(2)16-13(15)9-8-12(14)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

RWNXINRAGFOTRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.52 g of 3-benzoylacrylic acid in 30 ml of dimethylformamide were added 8 ml of isopropylbromide, 5.5 g of potassium carbonate and a catalystic amount of sodium iodide. The mixture was stirred at room temperature for 4 hours and allowed to stand overnight. To the reaction solution was added water, the mixture was extracted with diethyl ether, and the diethyl ether layer was washed with water and dried over magnesium sulfate. The diethyl ether was removed from the solution by evaporation, and the residue was purified by silica gel column chromatography using a mixture of hexane and diethyl ether as an eluent to give 2.27 g of isopropyl 3-benzoylacrylate as an oil.
Quantity
3.52 g
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reactant
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8 mL
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reactant
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5.5 g
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reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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